molecular formula C20H24N2O4S B3930178 N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide

N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide

Cat. No.: B3930178
M. Wt: 388.5 g/mol
InChI Key: KYTGLULPDIHUGG-UHFFFAOYSA-N
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Description

N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound that features a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is common.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets in the body. The dihydroisoquinoline core is known to interact with various enzymes and receptors, potentially modulating their activity . This interaction can lead to changes in cellular signaling pathways, which may account for its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide is unique due to the combination of its dihydroisoquinoline core and methanesulfonamide group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15(20(23)21-13-12-16-6-4-5-7-17(16)14-21)22(27(3,24)25)18-8-10-19(26-2)11-9-18/h4-11,15H,12-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTGLULPDIHUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C2C1)N(C3=CC=C(C=C3)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide
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N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide
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N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide
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N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide
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N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide
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N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide

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